(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound with potential applications in various scientific fields. This compound features multiple hydroxyl groups and an ether linkage, which may contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multi-step organic reactions. The starting materials might include phenolic compounds and sugar derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, minimizing reaction steps, and ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, potentially converting hydroxyl groups to alkanes.
Substitution: The ether linkage and hydroxyl groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its hydroxyl groups and ether linkage might interact with biological targets, leading to potential drug development opportunities.
Industry
Industrially, the compound could be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol would depend on its specific interactions with molecular targets. The hydroxyl groups and ether linkage might interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol: A similar compound with slight variations in functional groups or stereochemistry.
Phenolic Glycosides: Compounds with a phenolic group linked to a sugar moiety, similar in structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H22O8 |
---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H22O8/c1-21-10-6-8(4-5-16)2-3-9(10)22-15-14(20)13(19)12(18)11(7-17)23-15/h2-3,6,11-20H,4-5,7H2,1H3/t11-,12-,13+,14-,15?/m1/s1 |
InChI Key |
ZZDVZVBAZHPHLY-HHHGZCDHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCO)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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